
Pubchem_71369081
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pubchem_71369081 is a chemical compound listed in the PubChem database, which is a public repository for chemical structures, biological activities, and biomedical annotations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pubchem_71369081 involves several steps, including the selection of appropriate starting materials, reagents, and reaction conditions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound. Common methods include:
Step 1: Selection of starting materials and reagents.
Step 2: Conducting the reaction under controlled temperature and pressure conditions.
Step 3: Purification of the product using techniques such as chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk synthesis: Using large reactors and precise control of reaction parameters.
Purification: Employing industrial-scale purification techniques such as distillation, crystallization, or chromatography.
Quality control: Ensuring the final product meets industry standards through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
Pubchem_71369081 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another under specific conditions.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions, such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Pubchem_71369081 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and use in drug development.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of Pubchem_71369081 involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:
Binding to receptors: Interaction with specific receptors on cell surfaces.
Enzyme inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Signal transduction: Modulation of intracellular signaling pathways.
Properties
CAS No. |
667464-46-2 |
|---|---|
Molecular Formula |
C13H11BP+ |
Molecular Weight |
209.01 g/mol |
InChI |
InChI=1S/C13H11BP/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H/q+1 |
InChI Key |
WAPMGBWHJCIKIA-UHFFFAOYSA-N |
Canonical SMILES |
[B]C=[P+](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


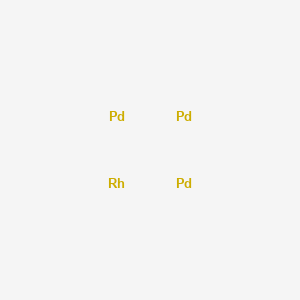
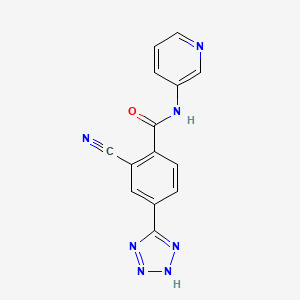


![6-[3-(2-Hydroxyphenyl)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538592.png)
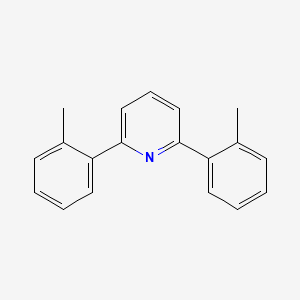
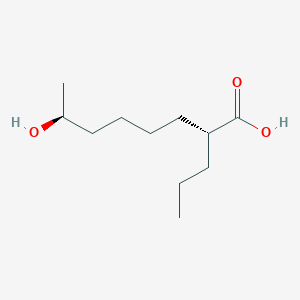


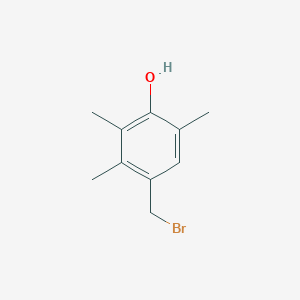
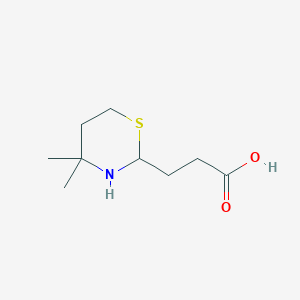
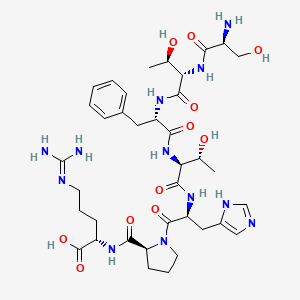
![11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-10-en-9-ol](/img/structure/B12538651.png)
![1,4-Bis[(2-ethenylphenyl)methyl]piperazine](/img/structure/B12538675.png)
